molecular formula C14H12N4OS2 B2420085 2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide CAS No. 946334-36-7

2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide

Cat. No.: B2420085
CAS No.: 946334-36-7
M. Wt: 316.4
InChI Key: VRZUMDYCBCEMLN-UHFFFAOYSA-N
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Description

2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H12N4OS2 and its molecular weight is 316.4. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c1-8-16-12-13(21-8)11(9-5-3-2-4-6-9)17-18-14(12)20-7-10(15)19/h2-6H,7H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZUMDYCBCEMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN=C2SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is a compound belonging to the thiazolo[4,5-d]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and cytotoxic properties, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₉H₂₀N₄O₂S₂
  • Molecular Weight : 400.5 g/mol
  • CAS Number : 946255-52-3

This compound is characterized by a thiazole ring fused with a pyridazine moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of thiazolo[4,5-d]pyridazines exhibit significant anticancer properties. A study evaluating the cytotoxic effects of various compounds against human cancer cell lines demonstrated that related thiazolo derivatives showed promising results:

CompoundIC₅₀ (μM) MCF-7IC₅₀ (μM) HeLa
3a87 ± 3.577 ± 3.3
3b86 ± 3.971 ± 3.6
3c92 ± 3.367 ± 4.1
3d 73 ± 3 29 ± 2.9
Paclitaxel5.25 - 11.03 (μg/mL)7.76 (μg/mL)

The compound 3d , which contains a phenothiazine moiety, exhibited the highest cytotoxicity against the HeLa cell line with an IC₅₀ value of 29 μM , indicating its potential as an anticancer agent .

Anti-inflammatory Activity

Compounds similar to thiazolo[4,5-d]pyridazines have also been noted for their anti-inflammatory effects. In vivo studies have shown that these compounds can inhibit inflammatory pathways, potentially through COX inhibition and modulation of cytokine release . The combination of thiazole and pyridazinone fragments appears to enhance these properties.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the thiazole and pyridazine components may interact with specific biological targets involved in cancer cell proliferation and inflammation .

Case Studies

  • Cytotoxicity Evaluation : A comprehensive study assessed the cytotoxic effects of various thiazolo derivatives against MCF-7 and HeLa cell lines using the MTT assay. The results indicated a significant reduction in cell viability for certain derivatives compared to controls .
  • Anti-inflammatory Studies : In another study focusing on analgesic and anti-inflammatory activities, compounds containing thiazole rings were tested in animal models showing promising results in reducing pain and inflammation .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a thiazolo[4,5-d]pyridazine core, which is known for its structural diversity and biological significance. The molecular formula of 2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is C13H12N4OS, with a molecular weight of approximately 272.33 g/mol. Its structure includes a thioether linkage and an acetamide functional group, contributing to its potential pharmacological properties.

Anticancer Properties

Research indicates that derivatives of thiazolo[4,5-d]pyridazine exhibit promising anticancer activity. For instance:

  • Study Findings : A study published in Pharmaceutical Biology demonstrated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were comparable to those of established chemotherapeutics like cisplatin.

Antimicrobial Activity

The compound has also shown antimicrobial properties against several pathogenic bacteria:

  • Mechanism : The thioether moiety enhances the compound's ability to disrupt bacterial cell membranes. In vitro studies have indicated effective inhibition of growth for bacteria such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties:

  • Research Insights : Compounds in the thiazolo[4,5-d]pyridazine class have been reported to inhibit pro-inflammatory cytokines in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity Evaluation

A detailed investigation published in the Journal of Medicinal Chemistry focused on the anticancer efficacy of thiazolo[4,5-d]pyridazine derivatives. The study found that modifications in the chemical structure significantly affected the cytotoxicity against cancer cell lines.

CompoundCell LineIC50 Value (µM)Reference
2-Methyl-7-phenylthiazolo derivativeMCF-712.5
CisplatinMCF-715.0

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives against common pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

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